Cafedrine

Vue d'ensemble

Description

Cafedrine is a synthetic compound that is used as a research tool in the field of neuroscience. It is a derivative of caffeine and has been shown to have unique properties that make it a valuable tool for studying the nervous system. In

Mécanisme D'action

Cafedrine works by blocking the adenosine receptor, which is a key regulator of neuronal activity. Adenosine is an endogenous neuromodulator that binds to the adenosine receptor and decreases neuronal activity. By blocking the adenosine receptor, Cafedrine increases neuronal activity and provides insights into the mechanisms underlying neurological disorders.

Effets Biochimiques Et Physiologiques

Cafedrine has been shown to have a number of biochemical and physiological effects. It has been shown to increase neuronal activity, which can lead to increased alertness and cognitive function. Additionally, Cafedrine has been shown to increase the release of dopamine, a neurotransmitter that plays a key role in reward and motivation.

Avantages Et Limitations Des Expériences En Laboratoire

Cafedrine has a number of advantages as a research tool. It is a potent adenosine receptor antagonist and has been shown to have unique properties that make it a valuable tool for studying the nervous system. Additionally, Cafedrine is relatively easy to synthesize and is readily available for research purposes.

One of the limitations of Cafedrine is that it is not selective for the adenosine receptor. It has been shown to have some activity at other receptors, which can complicate data interpretation. Additionally, Cafedrine has not been extensively studied in vivo, which limits its potential applications.

Orientations Futures

There are a number of future directions for research on Cafedrine. One area of interest is the development of more selective adenosine receptor antagonists. Additionally, there is interest in studying the effects of Cafedrine in vivo, which could provide insights into its potential therapeutic applications. Finally, there is interest in studying the effects of Cafedrine on other neurotransmitter systems, which could lead to the development of new treatments for neurological disorders.

Conclusion:

In conclusion, Cafedrine is a synthetic compound that is used as a research tool in the field of neuroscience. It is a potent adenosine receptor antagonist that has been shown to have unique properties that make it a valuable tool for studying the nervous system. While there are limitations to its use, Cafedrine has the potential to provide insights into the mechanisms underlying neurological disorders and could lead to the development of new treatments.

Méthodes De Synthèse

Cafedrine is a synthetic compound that is typically synthesized from caffeine. The synthesis method involves the addition of a methyl group to the nitrogen atom of the caffeine molecule, resulting in the formation of Cafedrine. The reaction is typically carried out using a reagent such as iodomethane in the presence of a base such as sodium hydroxide.

Applications De Recherche Scientifique

Cafedrine is primarily used as a research tool in the field of neuroscience. It has been shown to have unique properties that make it a valuable tool for studying the nervous system. Specifically, Cafedrine is used to study the effects of adenosine receptor antagonism on the nervous system. Adenosine is an endogenous neuromodulator that plays a role in regulating neuronal activity. By blocking the adenosine receptor, Cafedrine can increase neuronal activity and provide insights into the mechanisms underlying neurological disorders such as Parkinson's disease and epilepsy.

Propriétés

IUPAC Name |

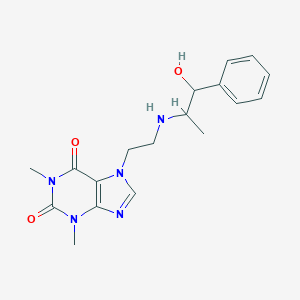

7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2/h4-8,11-12,15,19,24H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSKUDDDPKGBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866678 | |

| Record name | Cafedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cafedrine | |

CAS RN |

14535-83-2, 58166-83-9 | |

| Record name | Norephendrinetheophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014535832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cafedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)